A Technical Guide to 3,4-Difluoro-5-ethoxyphenylboronic Acid (CAS 1162261-96-2): Properties, Synthesis, and Applications
A Technical Guide to 3,4-Difluoro-5-ethoxyphenylboronic Acid (CAS 1162261-96-2): Properties, Synthesis, and Applications
This guide provides an in-depth technical overview of 3,4-Difluoro-5-ethoxyphenylboronic acid, a specialized building block for research and development. It is intended for an audience of researchers, medicinal chemists, and materials scientists who require a detailed understanding of this reagent's properties and its utility in advanced organic synthesis.
Introduction: Strategic Importance in Synthesis
3,4-Difluoro-5-ethoxyphenylboronic acid (CAS No. 1162261-96-2) is a polysubstituted arylboronic acid that serves as a valuable intermediate in the synthesis of complex organic molecules.[1][2] The strategic placement of two electron-withdrawing fluorine atoms and an electron-donating ethoxy group on the phenyl ring creates a unique electronic and steric profile. This substitution pattern is particularly relevant in the fields of drug discovery and materials science.
The boronic acid functional group is a cornerstone of modern synthetic chemistry, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3] The inclusion of fluorine atoms in bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. Therefore, this reagent provides a direct route to introduce a 3,4-difluoro-5-ethoxyphenyl moiety into a target structure, a motif of significant interest for tuning the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
A clear understanding of the physical and spectroscopic characteristics of a reagent is fundamental to its effective use in the laboratory.
Core Physicochemical Data
The key physical and chemical properties of 3,4-Difluoro-5-ethoxyphenylboronic acid are summarized below. Data for analogous compounds are provided for context where direct experimental values for the title compound are not publicly available.
| Property | Value | Reference |
| CAS Number | 1162261-96-2 | [1][2] |
| Molecular Formula | C₈H₉BF₂O₃ | |
| Molecular Weight | 201.96 g/mol | |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | 136-140 °C (for analogous 4,5-Difluoro-2-ethoxyphenylboronic acid) | |
| Solubility | Soluble in polar organic solvents (e.g., THF, Dioxane, Methanol). Poorly soluble in nonpolar solvents like hexanes. | [4] |
| pKa | ~8.8 (predicted, based on phenylboronic acid) | [4] |
Predicted Spectroscopic Profile
While an experimental spectrum was not found in the searched literature, a predicted Nuclear Magnetic Resonance (NMR) profile can be derived from the structure and known chemical shift principles.
-
¹H NMR: The proton spectrum is expected to be complex. The two aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm) due to complex coupling with each other and with the two adjacent fluorine atoms. The ethoxy group will present as a quartet (CH₂) around δ 4.1 ppm and a triplet (CH₃) around δ 1.4 ppm. The acidic protons of the boronic acid group, B(OH)₂, will likely appear as a broad, exchangeable singlet.
-
¹³C NMR: The carbon spectrum will show distinct signals for the six aromatic carbons, with their chemical shifts significantly influenced by the fluorine and ethoxy substituents. The carbon directly bonded to the boron atom will be a key diagnostic signal. The two carbons of the ethoxy group will appear in the upfield region.
-
¹⁹F NMR: A fluorine NMR spectrum would show two distinct resonances for the non-equivalent fluorine atoms, providing clear confirmation of the substitution pattern.
Synthesis and Purification
Arylboronic acids are commonly synthesized from the corresponding aryl halides. The most prevalent and field-proven method involves the formation of a Grignard or organolithium reagent, followed by quenching with a borate ester and subsequent acidic hydrolysis.[5][6]
Representative Synthesis Protocol
This protocol describes a plausible and robust method for the laboratory-scale synthesis of 3,4-Difluoro-5-ethoxyphenylboronic acid, adapted from established procedures for analogous compounds.[6] The starting material for this synthesis would be 5-bromo-1,2-difluoro-3-ethoxybenzene.
Step-by-Step Methodology:
-
Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 equivalents). Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of 5-bromo-1,2-difluoro-3-ethoxybenzene (1.0 equivalent) in anhydrous THF to the flask, maintaining a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF and cool it to -78 °C.
-
Slowly transfer the Grignard reagent solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.
-
Hydrolysis and Work-up: Allow the reaction mixture to warm slowly to room temperature. Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M) until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours to hydrolyze the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the final white solid.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 3,4-Difluoro-5-ethoxyphenylboronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, forming biaryl structures that are prevalent in pharmaceuticals and organic electronic materials.[7][8]
Mechanistic Causality
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (the electrophile).
-
Transmetalation: The boronic acid must be activated by a base (e.g., K₂CO₃, K₃PO₄). The base forms a boronate salt [ArB(OH)₃]⁻, which is more nucleophilic and facilitates the transfer of the aryl group from boron to the palladium center. This is the key step where the title compound transfers its 3,4-difluoro-5-ethoxyphenyl group.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.[7]
The choice of base, solvent, and palladium ligand is critical for achieving high yields, especially with challenging or sterically hindered substrates.[9]
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 3,4-Difluoro-5-ethoxyphenylboronic acid with a generic aryl bromide.
Step-by-Step Methodology:
-
Flask Preparation: To a Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equivalent), 3,4-Difluoro-5-ethoxyphenylboronic acid (1.2-1.5 equivalents), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove all oxygen.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as Dioxane/H₂O or Toluene/Ethanol/H₂O.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Suzuki Coupling Experimental Workflow
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be observed. The hazard profile for 3,4-Difluoro-5-ethoxyphenylboronic acid is expected to be similar to other functionalized phenylboronic acids.[10]
| Hazard Class | GHS Statement Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[10] |
| Eye Irritation | H319 | Causes serious eye irritation.[10] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[10] |
Handling:
-
Work in a well-ventilated fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[11]
-
Avoid inhalation of dust and direct contact with skin and eyes.[11]
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
For long-term stability, storage under an inert atmosphere (Nitrogen or Argon) at 2-8 °C is recommended.
-
Keep away from strong oxidizing agents and strong bases.[11]
References
-
Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606-4609. Available at: [Link]
-
eScholarship, University of California. (n.d.). SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. Available at: [Link]
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. Available at: [Link]
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ResearchGate. (2025). Synthesis of some para-functionalized phenylboronic acid derivatives. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
- Google Patents. (n.d.). EP1046640A2 - Process for preparing substituted phenyl boronic acids.
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Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551-6. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. Available at: [Link]
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Boroncore. (n.d.). 1162261-96-2 | 3,4-Difluoro-5-ethoxyphenylboronic acid. Available at: [Link]
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Haeso Chemical. (n.d.). 3,4-Difluoro-5-ethoxyphenylboronic acid_1162261-96-2. Available at: [Link]
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Wikipedia. (n.d.). Phenylboronic acid. Available at: [Link]
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PubChem. (n.d.). 3,5-Difluoro-2-methoxyphenylboronic acid. Available at: [Link]
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